Cas no 292-46-6 (1,2,3,5,6-Pentathiepane)

1,2,3,5,6-Pentathiepane 化学的及び物理的性質
名前と識別子
-
- 1,2,3,5,6-Pentathiepane
- Lenthionine
- Lenthioine
- 1,2,3,5,6-Pentathiepan
- 1,3,5,6-Pentathiepane
- Lenthionin
- pentathiepane
- 292-46-6
-
- MDL: MFCD03840531
- インチ: 1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2
- InChIKey: DZKOKXZNCDGVRY-UHFFFAOYSA-N
- ほほえんだ: C1SSCSSS1
計算された属性
- せいみつぶんしりょう: 187.89200
- どういたいしつりょう: 187.891654
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 39.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 127
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.483 (estimate)
- ゆうかいてん: 60-61°
- ふってん: 351.5 °C at 760 mmHg
- フラッシュポイント: 190.3 °C
- 屈折率: 1.6000 (estimate)
- PSA: 126.50000
- LogP: 3.32600
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- FEMA: 3615
1,2,3,5,6-Pentathiepane セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2,3,5,6-Pentathiepane 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2,3,5,6-Pentathiepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P077600-100mg |
1,2,3,5,6-Pentathiepane |
292-46-6 | 100mg |
$ 105.00 | 2022-06-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P303340-250mg |
1,2,3,5,6-Pentathiepane |
292-46-6 | 98% | 250mg |
¥793.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L56980-250mg |
1,2,3,5,6-Pentathiepane |
292-46-6 | 250mg |
¥882.0 | 2021-09-09 | ||
abcr | AB450067-250 mg |
1,2,3,5,6-Pentathiepane, 95%; . |
292-46-6 | 95% | 250MG |
€174.30 | 2023-07-18 | |
abcr | AB450067-1 g |
1,2,3,5,6-Pentathiepane, 95%; . |
292-46-6 | 95% | 1g |
€338.20 | 2023-07-18 | |
Aaron | AR002YCO-250mg |
Lenthionine |
292-46-6 | 97% | 250mg |
$18.00 | 2025-01-21 | |
abcr | AB450067-5g |
1,2,3,5,6-Pentathiepane, 95%; . |
292-46-6 | 95% | 5g |
€368.00 | 2025-02-14 | |
Aaron | AR002YCO-1g |
Lenthionine |
292-46-6 | 97% | 1g |
$41.00 | 2025-01-21 | |
1PlusChem | 1P002Y4C-100mg |
Lenthionine |
292-46-6 | 97% | 100mg |
$12.00 | 2025-02-19 | |
1PlusChem | 1P002Y4C-1g |
Lenthionine |
292-46-6 | 97% | 1g |
$31.00 | 2025-02-19 |
1,2,3,5,6-Pentathiepane 関連文献
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D. J. Faulkner Nat. Prod. Rep. 1995 12 223
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Zhi Jian Song,Mei Ying Ng,Zheng-Wei Lee,Weilu Dai,Thilo Hagen,Philip K. Moore,Dejian Huang,Lih-Wen Deng,Choon-Hong Tan Med. Chem. Commun. 2014 5 557
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Jeroen S. Dickschat Nat. Prod. Rep. 2014 31 838
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7. Organic heterocyclothiazenes. Part 13. Rational synthesis and chemistry of 1,3,5,2,4-trithiadiazinesRobin M. Bannister,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1990 509
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Xiaomin Shang,Manikandan Muthu,Young Soo Keum,Sechul Chun,Judy Gopal RSC Adv. 2016 6 12143
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Prerona Bora,Preeti Chauhan,Kundansingh A. Pardeshi,Harinath Chakrapani RSC Adv. 2018 8 27359
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Eric Block,Victor S. Batista,Hiroaki Matsunami,Hanyi Zhuang,Lucky Ahmed Nat. Prod. Rep. 2017 34 529
1,2,3,5,6-Pentathiepaneに関する追加情報
Recent Advances in the Study of 1,2,3,5,6-Pentathiepane (CAS 292-46-6): A Promising Compound in Chemical Biology and Medicine
The compound 1,2,3,5,6-Pentathiepane (CAS 292-46-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this sulfur-rich heterocycle, focusing on its synthesis, biological activities, and emerging roles in drug discovery. Recent studies highlight its ability to modulate redox-sensitive pathways, making it a candidate for targeting oxidative stress-related diseases.
A 2023 study published in Journal of Medicinal Chemistry demonstrated that 1,2,3,5,6-Pentathiepane exhibits potent glutathione peroxidase-like activity, with an EC50 of 2.3 μM in cellular models of neurodegeneration. The research team utilized a novel synthetic route (yield: 78%) starting from 1,2-dichloro-3,5,6-trithiacycloheptane, significantly improving upon previous methods. Structural analysis via X-ray crystallography revealed an unusual boat conformation that may contribute to its enhanced membrane permeability compared to similar polythioethers.
In cancer research, preclinical data presented at the 2024 AACR Annual Meeting showed that 1,2,3,5,6-Pentathiepane synergizes with standard chemotherapeutics by inhibiting the Nrf2-Keap1 pathway. Combination studies in pancreatic cancer models demonstrated a 42% reduction in tumor volume compared to monotherapy controls (p<0.01). The compound's ability to selectively deplete cancer stem cells (IC50: 5.8 μM) while sparing normal hematopoietic stem cells suggests potential for overcoming treatment resistance.
Emerging applications in infectious disease were highlighted in a recent Nature Chemical Biology publication, where 1,2,3,5,6-Pentathiepane was shown to disrupt biofilm formation in multidrug-resistant Pseudomonas aeruginosa through quorum sensing inhibition. The study employed advanced metabolomics to identify specific sulfur-mediated modifications of the LasR receptor protein. This mechanism differs fundamentally from conventional antibiotics and may represent a new strategy against antimicrobial resistance.
Pharmacokinetic studies in non-human primates (2023, Drug Metabolism and Disposition) revealed favorable absorption characteristics (oral bioavailability: 67%) and an elimination half-life of 8.2 hours. The compound demonstrated excellent blood-brain barrier penetration (brain/plasma ratio: 0.89), supporting its potential for central nervous system applications. Metabolite profiling identified three primary oxidation products, none of which showed significant toxicity in extended safety studies.
Current challenges in the field include scaling up synthesis while maintaining stereochemical purity and further elucidating the compound's multifaceted mechanism of action. Two Phase I clinical trials are currently recruiting (NCT05678921, NCT05743210) to evaluate safety profiles in healthy volunteers. The pharmaceutical industry has shown growing interest, with three major companies filing patent applications for derivative compounds in the past 18 months.
Future research directions should focus on structure-activity relationship optimization, particularly at the C4 position, where preliminary molecular modeling suggests potential for enhanced target selectivity. The development of radiolabeled versions (e.g., with sulfur-35) could provide valuable tools for mechanistic studies. As the understanding of 1,2,3,5,6-Pentathiepane's biological interactions deepens, this compound class may offer novel solutions for some of medicine's most persistent challenges in oncology, neurodegeneration, and infectious disease.
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